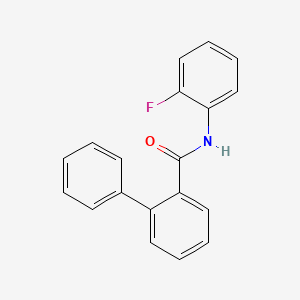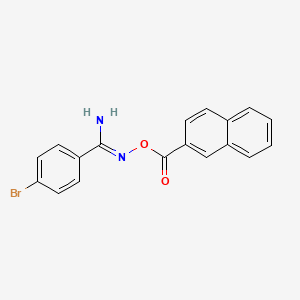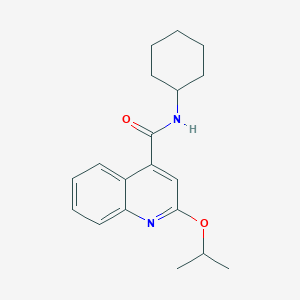
N-cyclohexyl-2-isopropoxy-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-isopropoxy-4-quinolinecarboxamide, also known as CIQ, is a chemical compound that has been studied for its potential therapeutic properties. CIQ belongs to the class of quinolinecarboxamide derivatives and has been found to exhibit a range of biological activities. In
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-2-isopropoxy-4-quinolinecarboxamide is not fully understood, but it is believed to act through multiple pathways. N-cyclohexyl-2-isopropoxy-4-quinolinecarboxamide has been shown to inhibit the activity of various enzymes such as COX-2 and 5-LOX, which are involved in the inflammatory response. Additionally, N-cyclohexyl-2-isopropoxy-4-quinolinecarboxamide has been found to induce apoptosis in cancer cells by activating the caspase pathway. N-cyclohexyl-2-isopropoxy-4-quinolinecarboxamide has also been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects:
N-cyclohexyl-2-isopropoxy-4-quinolinecarboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, N-cyclohexyl-2-isopropoxy-4-quinolinecarboxamide has been found to induce apoptosis in cancer cells by activating the caspase pathway. N-cyclohexyl-2-isopropoxy-4-quinolinecarboxamide has also been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-2-isopropoxy-4-quinolinecarboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, N-cyclohexyl-2-isopropoxy-4-quinolinecarboxamide has been extensively studied, and there is a significant body of literature on its biological activities. However, there are also some limitations to using N-cyclohexyl-2-isopropoxy-4-quinolinecarboxamide in lab experiments. It has been found to exhibit some toxicity in certain cell lines, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for the study of N-cyclohexyl-2-isopropoxy-4-quinolinecarboxamide. One potential area of research is the development of N-cyclohexyl-2-isopropoxy-4-quinolinecarboxamide derivatives with improved potency and selectivity. Additionally, the use of N-cyclohexyl-2-isopropoxy-4-quinolinecarboxamide in combination with other drugs or therapies could be explored. Another potential area of research is the investigation of the immunomodulatory effects of N-cyclohexyl-2-isopropoxy-4-quinolinecarboxamide and its potential use in immunotherapy. Finally, the development of novel drug delivery systems for N-cyclohexyl-2-isopropoxy-4-quinolinecarboxamide could improve its efficacy and reduce toxicity.
Métodos De Síntesis
The synthesis of N-cyclohexyl-2-isopropoxy-4-quinolinecarboxamide involves the reaction of cyclohexylamine with 2-isopropoxy-4-chloroquinolinecarboxylic acid under basic conditions. The resulting product is then subjected to a series of purification steps to obtain the final compound. The yield of N-cyclohexyl-2-isopropoxy-4-quinolinecarboxamide is typically moderate to high, and the purity can be determined by various analytical techniques such as HPLC and NMR spectroscopy.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-isopropoxy-4-quinolinecarboxamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. N-cyclohexyl-2-isopropoxy-4-quinolinecarboxamide has been investigated for its potential use in the treatment of various diseases such as cancer, HIV, and autoimmune disorders. Additionally, N-cyclohexyl-2-isopropoxy-4-quinolinecarboxamide has been shown to modulate the immune system, making it a promising candidate for immunotherapy.
Propiedades
IUPAC Name |
N-cyclohexyl-2-propan-2-yloxyquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-13(2)23-18-12-16(15-10-6-7-11-17(15)21-18)19(22)20-14-8-4-3-5-9-14/h6-7,10-14H,3-5,8-9H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJXIPDDWBGKSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC2=CC=CC=C2C(=C1)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49819047 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

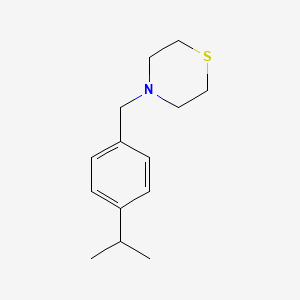
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-(phenylthio)acetamide](/img/structure/B5770867.png)
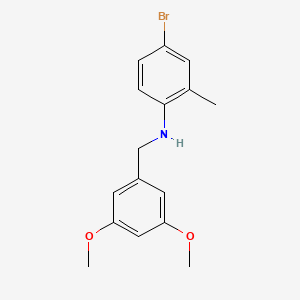
![4-methoxybenzaldehyde [4-(2-naphthyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5770879.png)
![4-({[(4-fluorophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B5770893.png)
![1-[1-ethyl-6-methyl-4-(4-methyl-1-piperazinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5770896.png)
![N-[4-(aminosulfonyl)phenyl]-1-pyrrolidinecarbothioamide](/img/structure/B5770909.png)
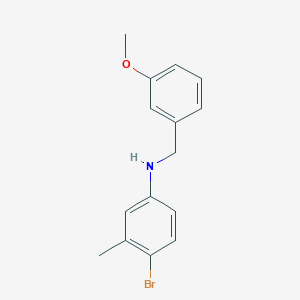
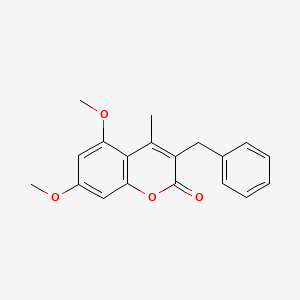
![3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5770935.png)
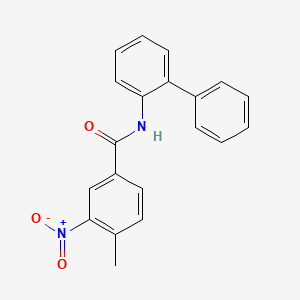
![3-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5770948.png)
